Home > Products > Screening Compounds P49107 > salvinorin B ethoxymethyl ether
salvinorin B ethoxymethyl ether -

salvinorin B ethoxymethyl ether

Catalog Number: EVT-1595503
CAS Number:
Molecular Formula: C24H32O8
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Salvinorin B ethoxymethyl ether is a semi-synthetic derivative of salvinorin B, which itself is a natural product derived from the plant Salvia divinorum. This compound has gained attention in scientific research due to its potential pharmacological properties, particularly as a selective agonist for the kappa-opioid receptor. The ethoxymethyl ether modification enhances the compound's stability and potency compared to its parent compounds.

Source

Salvinorin B is obtained from the leaves of Salvia divinorum, a plant known for its psychoactive properties. The extraction process typically involves chromatographic techniques to isolate salvinorin B from the dried leaves. The ethoxymethyl ether variant is synthesized from salvinorin B through specific chemical modifications aimed at enhancing its pharmacological profile.

Classification

Salvinorin B ethoxymethyl ether belongs to the class of neoclerodane diterpenes. It is specifically classified as a kappa-opioid receptor agonist, which positions it within the broader category of compounds that interact with opioid receptors in the central nervous system.

Synthesis Analysis

The synthesis of salvinorin B ethoxymethyl ether involves several key steps:

  1. Deacetylation: The initial step typically involves the deacetylation of salvinorin A to yield salvinorin B. This can be achieved using various reagents, with hydrogen peroxide and sodium bicarbonate being effective in improving yields and selectivity towards salvinorin B without producing significant amounts of epimers .
  2. Etherification: The next step involves the introduction of the ethoxymethyl group at the C-2 position of salvinorin B. This requires careful selection of alkylating agents and bases to avoid unwanted side reactions, such as epimerization or decomposition. For instance, sodium hydride has been used successfully to facilitate this reaction without leading to significant byproducts .
  3. Purification: After synthesis, high-performance liquid chromatography is often employed to purify the final product, ensuring that it meets required purity standards for biological testing .
Molecular Structure Analysis

The molecular structure of salvinorin B ethoxymethyl ether can be described by its chemical formula C23H30O8C_{23}H_{30}O_{8} and a molar mass of approximately 434.485\g/mol. The structure features a complex arrangement typical of neoclerodane diterpenes, with specific functional groups that enhance its interaction with kappa-opioid receptors.

Structural Data

  • IUPAC Name: Ethoxy methyl 2-O-methoxymethylsalvinorin B
  • CAS Number: Not specified in available literature
  • PubChem CID: Not specified in available literature

The three-dimensional structure exhibits characteristics that allow it to bind effectively to kappa-opioid receptors, which is crucial for its pharmacological activity .

Chemical Reactions Analysis

Salvinorin B ethoxymethyl ether participates in various chemical reactions primarily related to its interactions with biological targets:

  1. Agonistic Activity: As a kappa-opioid receptor agonist, it activates this receptor subtype, leading to downstream signaling pathways that can influence pain perception and mood regulation .
  2. Metabolic Stability: The modifications introduced in the synthesis process improve metabolic stability compared to salvinorin A, making it a candidate for further pharmacological studies .
  3. Side Effects Profile: Studies indicate that this compound may exhibit fewer side effects than traditional kappa-opioid receptor agonists, potentially due to biased signaling pathways that favor beneficial effects while minimizing adverse reactions .
Mechanism of Action

The mechanism of action for salvinorin B ethoxymethyl ether primarily involves its role as an agonist at the kappa-opioid receptor. Upon binding:

  • It activates G-protein coupled receptor pathways.
  • This activation leads to inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate levels.
  • The resulting signaling cascade can modulate neurotransmitter release and influence pain and mood states.

Data indicate that salvinorin B ethoxymethyl ether has a binding affinity (K_i) of approximately 0.60\nM at the kappa-opioid receptor, making it significantly more potent than salvinorin A .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

Relevant analyses have shown that these properties contribute significantly to its usability in scientific research and potential therapeutic applications .

Applications

Salvinorin B ethoxymethyl ether has several potential applications in scientific research:

  1. Pharmacological Studies: Its role as a selective kappa-opioid receptor agonist makes it valuable for studying pain management and mood disorders.
  2. Therapeutic Development: Due to its enhanced potency and reduced side effects, it may serve as a lead compound for developing new treatments for addiction or neurodegenerative diseases like multiple sclerosis .
  3. Research on Opioid Receptors: It provides insights into the functioning of opioid receptors and their implications in various physiological processes.
Introduction to Kappa Opioid Receptor (KOR) Agonism in Neurobiology

The kappa opioid receptor (KOR), a Gi/o-protein-coupled receptor, is a critical modulator of neuroimmune responses and neural repair mechanisms. Unlike mu-opioid receptors, KOR activation does not produce euphoria or respiratory depression but instead regulates pathways implicated in neuroinflammation, oligodendrocyte function, and neuroplasticity. Endogenous dynorphins activate KORs, leading to downstream inhibition of adenylyl cyclase, reduced cAMP production, and modulation of extracellular signal-regulated kinase (ERK) pathways. These molecular events influence glial cell activity and myelin integrity, positioning KOR as a promising target for treating demyelinating disorders like multiple sclerosis (MS) [1] [4].

Role of KOR Signaling in Neurodegenerative and Demyelinating Disorders

Neuroinflammation and Glial Modulation

KOR agonists mitigate neuroinflammation by suppressing pro-inflammatory cytokine release (e.g., TNF-α, IL-1β) from microglia and astrocytes. In experimental autoimmune encephalomyelitis (EAE) models—a preclinical MS model—KOR activation reduces immune cell infiltration into the central nervous system (CNS) and dampens Th17-mediated autoimmunity. This immunomodulation creates a permissive environment for remyelination [1] [2].

Oligodendrocyte Differentiation and Myelin Repair

KOR signaling directly enhances oligodendrocyte progenitor cell (OPC) differentiation into mature myelinating oligodendrocytes. In cuprizone-induced demyelination models, KOR agonists increase:

  • Myelin basic protein (MBP) expression
  • Myelin thickness in the corpus callosum
  • Density of mature oligodendrocytes [1] [2]

Table 1: Remyelination Efficacy of EOM SalB in Preclinical Models

ModelDose (mg/kg)Key OutcomesMechanism
EAE (Mice)0.1–0.3↓ Disease severity, ↑ recovery rate, ↓ immune cell infiltration, ↑ myelin levelsKOR-dependent immune modulation
Cuprizone (Mice)0.3↑ Mature oligodendrocytes, ↑ myelinated axons, ↑ myelin thicknessDirect OPC differentiation enhancement

G-Protein Biased Agonism

Traditional KOR agonists (e.g., U50,488) activate both G-protein and β-arrestin pathways, leading to adverse effects (e.g., dysphoria) that limit clinical utility. In contrast, ethoxymethyl ether Salvinorin B (EOM SalB)—a semi-synthetic analogue of Salvinorin A—exhibits >50-fold G-protein bias relative to U50,488. This bias minimizes β-arrestin recruitment, correlating with enhanced remyelination and reduced side effects [1] [9].

Historical Context of Salvinorin Derivatives in Receptor Pharmacology

From Natural Products to Engineered Analogues

Salvinorin A, isolated from Salvia divinorum, was identified in 1982 as the first non-nitrogenous KOR agonist with high selectivity (Ki = 2.4 nM). Its structure features a trans-neoclerodane diterpene scaffold distinct from alkaloid opioids. Despite its potency, Salvinorin A has poor pharmacokinetics: rapid hydrolysis at the C-2 acetate group generates inactive Salvinorin B, and its high lipophilicity limits CNS bioavailability [3] [6].

Rational Design of EOM SalB

To overcome metabolic instability, the C-2 position of Salvinorin B was modified with ethoxymethyl ether (EOM) groups. This yielded EOM SalB, which exhibits:

  • Enhanced metabolic stability: Resistance to esterase hydrolysis
  • Increased KOR affinity: Ki < 1 nM
  • Prolonged in vivo activity: Duration >2 hours vs. <30 minutes for Salvinorin A [6] [7]

Properties

Product Name

salvinorin B ethoxymethyl ether

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1

InChI Key

ICVTXAUKIHJDGV-WFOQEEKOSA-N

Synonyms

EOM-SB cpd
salvinorin B ethoxymethyl ethe

Canonical SMILES

CCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

Isomeric SMILES

CCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.